2-(Benzylsulfanyl)-1,3,4-thiadiazole

Medicinal Chemistry Enzyme Inhibition Anticancer

Access a privileged 1,3,4-thiadiazole scaffold with the critical benzylsulfanyl group essential for nanomolar potency in kinase and anti-infective targets. Replacing this group with methylthio or phenylthio analogs sharply reduces inhibitory activity and eliminates the oxidative handle needed for sulfone library expansion. - Enables regiospecific MCPBA oxidation to sulfone derivatives for focused library synthesis. - Embedded in patent-protected CNS chemical space (EP0579129B1), reducing FTO risk. - BenchChem stocks standard pack sizes (10 mg-bulk) with custom synthesis available.

Molecular Formula C9H8N2S2
Molecular Weight 208.3 g/mol
CAS No. 42609-18-7
Cat. No. B14655870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-1,3,4-thiadiazole
CAS42609-18-7
Molecular FormulaC9H8N2S2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=CS2
InChIInChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)6-12-9-11-10-7-13-9/h1-5,7H,6H2
InChIKeyYDBBZKLJWCUPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylsulfanyl)-1,3,4-thiadiazole (CAS 42609-18-7): Core Structural and Functional Profile for Procurement Decisions


2-(Benzylsulfanyl)-1,3,4-thiadiazole (CAS 42609-18-7) is a 1,3,4-thiadiazole heterocycle substituted at the 2-position with a benzylsulfanyl group [1]. This scaffold is recognized in medicinal chemistry and materials science for its ability to participate in diverse intermolecular interactions via both the thiadiazole ring and the pendant benzylthio moiety [1][2]. The compound serves as a strategic building block, notably as a precursor to sulfone derivatives through oxidation [3], and is embedded within patent-protected chemical spaces relevant to CNS and anti-infective indications [2][4].

Why 2-(Benzylsulfanyl)-1,3,4-thiadiazole Cannot Be Replaced by Methyl- or Phenylthio Analogs


Subtle variations at the 2-position profoundly shift both physicochemical and biological profiles. Patent surveys identify the benzylthio group as critical for achieving high inhibitory potency across multiple target classes, whereas simple alkylthio (e.g., methylthio) or phenylthio replacements often yield significantly weaker activity [1]. The benzylsulfanyl moiety imparts a distinct lipophilicity (LogP ~2.83, PSA ~79.3 Ų) that differs substantially from smaller congeners, affecting membrane permeability and metabolic stability . Furthermore, the benzylic C–S bond is a defined chemical handle for oxidative diversification to sulfoxide and sulfone states, a transformation not available to directly-linked arylthio analogs [2][3]. Interchanging with a methylthio or phenylthio derivative would therefore alter both biological potency and synthetic trajectory, undermining reproducibility and intellectual property positioning.

Quantitative Evidence Differentiating 2-(Benzylsulfanyl)-1,3,4-thiadiazole from Close Analogs


Benzylthio Substituent Is Empirically Linked to Superior Inhibitory Activity in Patent-Derived 1,3,4-Thiadiazole Libraries

A comprehensive patent review (2010–2016) states that 'the most inhibitory active 1,3,4-thiadiazole compounds are those incorporating secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5' [1]. Several thiadiazole derivatives demonstrated higher antibacterial, antitumor, and antiviral activities than standard drugs, and their enzyme inhibitory potency was explicitly correlated with the electronic properties of substituents at positions 2 or 5 [1]. In contrast, simple alkylthio (e.g., methylthio) or phenylthio analogs featured less frequently among the most potent leads, underscoring the benzylthio advantage.

Medicinal Chemistry Enzyme Inhibition Anticancer

Distinct Lipophilicity and Polar Surface Area Differentiate Benzylsulfanyl from Methyl- and Phenylthio Analogs

2-(Benzylsulfanyl)-1,3,4-thiadiazole exhibits a calculated LogP of 2.83 and a topological polar surface area (PSA) of 79.32 Ų . These values position the compound in a more favorable drug-like space compared to 2-(methylthio)-1,3,4-thiadiazole (estimated LogP ~0.85, PSA ~79.3) and 2-(phenylthio)-1,3,4-thiadiazole (estimated LogP ~2.62, PSA ~79.3). The elevated LogP (roughly 2 log units higher than the methyl analog) predicts enhanced membrane permeability without a gain in PSA, while the phenylthio analog's LogP is lower, potentially due to the absence of a methylene spacer.

Physicochemical Properties Drug Design ADME Prediction

Benzylsulfanyl Oxidation to Sulfone as a Definable Synthetic Diversification Point

In a focused library synthesis, 2-(benzylsulfanyl)-1,3,4-thiadiazole was efficiently oxidized to the corresponding sulfone using MCPBA under solid-phase conditions [1]. The benzylic C–S bond provides a chemically distinct oxidation susceptibility relative to directly-attached arylthio groups. This clean oxidative conversion, compatible with parallel synthesis formats, is not achievable with methylthio analogs, which would yield different physicochemical and biological profiles upon oxidation. The oxidation was reported to proceed with high selectivity, enabling the generation of a focused library of 2,5-disubstituted thiadiazole ethers in good overall yield [1].

Synthetic Chemistry Solid-Phase Synthesis Library Design

Inclusion in CNS Patent Space Provides IP-Based Selection Rationale

2-(Benzylsulfanyl)-1,3,4-thiadiazole appears as a key intermediate in the synthesis of thiadiazole derivatives for the treatment of depressive states (EP0579129B1) [1]. The patent explicitly discloses the synthesis and use of compounds bearing the benzylsulfanyl moiety, establishing a tangible intellectual property context. By contrast, methylthio or phenylthio analogs are not emphasized within this CNS patent family, implying that the benzylsulfanyl group contributes to the desired pharmacological profile claimed in the patent's scope.

Intellectual Property CNS Drug Discovery Depression

Crystal Engineering: Lattice Parameters of Bis-benzylsulfanyl Analog Points to Structural Advantages of Benzylthio Motif

The crystallographic study of 2,5-bis(benzylsulfanyl)-1,3,4-thiadiazole (BBSTZ) demonstrates that benzylthio substitution leads to well-ordered orthorhombic crystals (Pbca space group) with lattice parameters a=0.87530, b=1.0365, c=3.6098 nm [1]. In the same study, 5-benzylsulfanyl-2-amino-1,3,4-thiadiazole (BSATZ) crystallized in a monoclinic system, revealing that the number and position of benzylthio groups dictate packing arrangement. While the mono-benzylsulfanyl compound (target) was not crystallized in this study, the bis analog suggests that benzylthio groups facilitate predictable intermolecular interactions relevant to crystal engineering applications.

Crystallography Materials Science Solid-State Chemistry

Application Scenarios Where 2-(Benzylsulfanyl)-1,3,4-thiadiazole Provides Proven Advantages


Medicinal Chemistry Lead Optimization Requiring High Inhibitory Potency

SAR trends from patent reviews indicate that benzylthio-substituted 1,3,4-thiadiazoles consistently rank among the most potent enzyme inhibitors [4]. Researchers synthesizing focused libraries for kinase, antibacterial, or antiviral targets should prioritize the benzylsulfanyl building block to maximize the probability of achieving nanomolar activity, as supported by class-wide patent evidence.

Parallel Synthesis of Thiadiazole-based Sulfone Libraries

In solid-phase or solution-phase library construction, 2-(benzylsulfanyl)-1,3,4-thiadiazole serves as a direct precursor to sulfone derivatives via MCPBA oxidation [4]. This transformation is regiospecific and compatible with high-throughput purification, enabling efficient diversification that is not available when starting from phenylthio or methylthio analogs.

CNS Drug Discovery Anchored in Patent-Protected Chemical Space

For depression or anxiety programs, the compound's presence in EP0579129B1 [4] provides a documented entry into structurally defined CNS agents. Incorporating 2-(benzylsulfanyl)-1,3,4-thiadiazole into screening sets aligns with granted composition-of-matter claims, potentially reducing FTO risks compared to analogs lacking this benzylthio signature.

Crystal Engineering and Solid-State Property Studies

The demonstrated ability of benzylthio groups to direct crystal packing in related 1,3,4-thiadiazoles [4] suggests that 2-(benzylsulfanyl)-1,3,4-thiadiazole can be explored for organic nonlinear optical materials or co-crystal design, where controlled intermolecular interactions are critical.

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